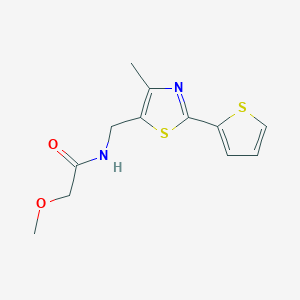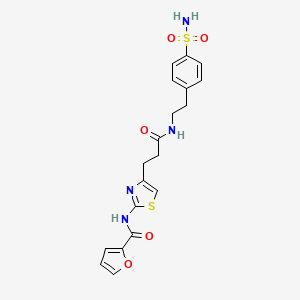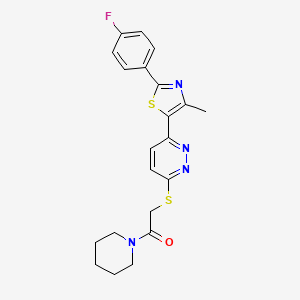![molecular formula C14H17FN2O3S2 B2355165 N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415453-80-2](/img/structure/B2355165.png)
N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, also known as FDO, is a compound that has been synthesized and studied for its potential applications in scientific research. FDO has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which may have neuroprotective effects. N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has also been shown to modulate the activity of various signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to have antioxidant and anti-inflammatory properties, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide in lab experiments is its potential as a drug candidate for the treatment of cancer and neurological disorders. N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has shown cytotoxic activity against various cancer cell lines and has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may have therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. However, one limitation of using N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide in lab experiments is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
Future Directions
There are several future directions for research involving N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide. One area of research could focus on the development of N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide derivatives with improved cytotoxic activity against cancer cells and increased selectivity for cancer cells over healthy cells. Another area of research could focus on the potential therapeutic applications of N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies could investigate the mechanism of action of N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide and its modulation of various signaling pathways.
Synthesis Methods
N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can be synthesized using a multi-step process that involves the reaction of 3-fluoroaniline with 6-hydroxy-1,4-dithiepan-6-ylmethyl chloride to form the intermediate compound. This intermediate is then reacted with oxalyl chloride and triethylamine to form N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide.
Scientific Research Applications
N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been studied for its potential applications in various scientific research fields. In medicinal chemistry, N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been researched as a potential drug candidate for the treatment of cancer, as it has shown cytotoxic activity against various cancer cell lines. In biochemistry, N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been investigated for its potential as a neuroprotective agent, as it has shown antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S2/c15-10-2-1-3-11(6-10)17-13(19)12(18)16-7-14(20)8-21-4-5-22-9-14/h1-3,6,20H,4-5,7-9H2,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKBKBDGULBVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C(=O)NC2=CC(=CC=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2355085.png)
![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2355086.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B2355088.png)




![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)

![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)

